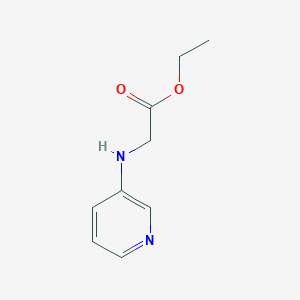

ethyl N-(3-pyridyl)-glycinate

Description

Ethyl N-(3-pyridyl)-glycinate is a glycine derivative featuring an ethyl ester group and a 3-pyridyl substituent. For instance, ethyl glycinate derivatives are typically synthesized via nucleophilic substitution or condensation reactions, such as the reaction of glycine ethyl ester with halogenated pyridines (e.g., 2-chloro-3-nitropyridine in ) . These compounds are of interest in medicinal chemistry, materials science, and agrochemical research due to their tunable physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 2-(pyridin-3-ylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-11-8-4-3-5-10-6-8/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTCTSLQNOZPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(3-pyridyl)-glycinate typically involves the reaction of 3-pyridylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3-pyridylamine attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: The compound can be reduced to form various derivatives, including the reduction of the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Ethyl N-(3-pyridyl)-glycinol.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl N-(3-pyridyl)-glycinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-(3-pyridyl)-glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The glycine moiety can mimic natural substrates, allowing the compound to act as an inhibitor or modulator of enzymatic activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

- Positional Isomerism : Substitution at the 2-pyridinyl position (e.g., ) vs. 3-pyridyl (hypothetical target) can alter electronic properties and reactivity. For example, 2-pyridinyl derivatives exhibit higher yields (88%) in ethenyl-linked syntheses .

- Electron-Withdrawing Groups : The nitro group in ethyl N-(3-nitropyridin-2-yl)glycinate enhances electrophilicity, facilitating further functionalization .

- Aromatic vs. Heteroaromatic : Thiophene-based analogs () offer distinct electronic profiles compared to pyridyl derivatives, impacting applications in catalysis or photophysics .

Physicochemical Properties

- Lipophilicity : Ethyl N-(3,4-dimethoxybenzoyl)glycinate has a logP of 1.13, suggesting moderate hydrophobicity suitable for membrane permeability in drug design .

- Polarity : Polar surface areas range widely (e.g., 60.34 Ų for dimethoxybenzoyl derivatives), influencing solubility and bioavailability .

Chemical Reactions Analysis

Chemical Reactions of Ethyl N-(3-Pyridyl)-Glycinate

This compound can undergo various chemical reactions, influenced by factors such as pH, temperature, and the presence of catalysts. For example, basic conditions may enhance nucleophilic attack on electrophiles.

Hydrolysis

In aqueous conditions, this compound can undergo hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of the corresponding carboxylic acid and alcohol. The rate of hydrolysis can be influenced by pH and temperature.

Nucleophilic Substitution

This compound can participate in nucleophilic substitution reactions, where the ethyl group may be replaced by another nucleophile. The reactivity is influenced by the presence of a pyridine ring, which can affect the electron density around the nitrogen atom.

Reaction Mechanisms and Kinetics

The reaction mechanisms of this compound involve complex interactions with other molecules. For instance, in reactions involving metal complexes, the compound may act as a ligand, influencing the kinetics and thermodynamics of the reaction. The Eyring equation can be applied to evaluate activation factors such as enthalpy and entropy changes during these reactions .

Data Tables

| Property | Description |

|---|---|

| Molecular Formula | Not specified in the sources |

| Synthesis Methods | Utilizes thionyl chloride and catalysts |

| Hydrolysis | pH and temperature-dependent |

| Nucleophilic Substitution | Influenced by pyridine ring electron density |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.